REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2-].[Li+].N.[O:14]1CCC[CH2:16][CH:15]1[O:20]C1CCCCO1.[CH2:27](Br)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]O>O1CCCC1>[C:15]([O:20][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][C:32]#[C:31][CH2:30][CH2:29][CH2:28][CH3:27])(=[O:14])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)Br
|
Name
|
|
Quantity
|
1.7 mol
|
Type
|
reactant
|
Smiles
|
C#CCCC#CCCCC
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
liquid
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
ADDITION
|
Details
|
water is then cautiously added to the residue
|
Type
|
EXTRACTION
|
Details
|
The bottom aqueous layer is extracted once with ether
|
Type
|
WASH
|
Details
|
is then washed once with water
|
Type
|
CUSTOM
|
Details
|
Ether and THF are removed on a roto vap
|
Type
|
TEMPERATURE
|
Details
|
the residue is refluxed for 4 hours with a mixture of 500 ml glacial acetic acid and 100 ml of acetyl chloride
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
Then about 400 ml of acetic acid and other low boiling products are distilled off
|
Type
|
ADDITION
|
Details
|
residue is poured into ice water
|
Type
|
EXTRACTION
|
Details
|
The lower aqueous layer is extracted with ether
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
etc., and distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCC#CCCC#CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.52 mol | |
AMOUNT: MASS | 145 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |